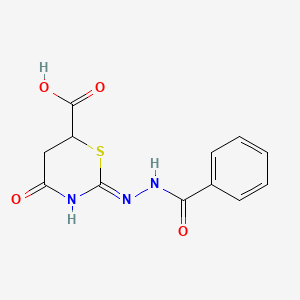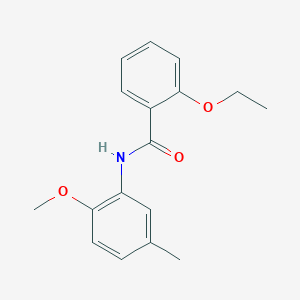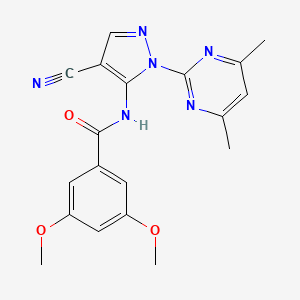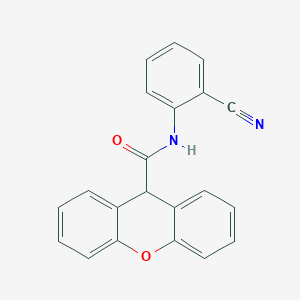
2-(2-benzoylhydrazino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-benzoylhydrazino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a benzoylhydrazino group, a thiazine ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-benzoylhydrazino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzoylhydrazine: Benzoylhydrazine is prepared by reacting benzoyl chloride with hydrazine hydrate under controlled conditions.
Cyclization: The benzoylhydrazine is then subjected to cyclization with a suitable thioamide precursor to form the thiazine ring.
Oxidation: The resulting intermediate is oxidized to introduce the oxo group at the 4-position of the thiazine ring.
Carboxylation: Finally, the carboxylic acid group is introduced at the 6-position through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-benzoylhydrazino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The benzoylhydrazino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted thiazine derivatives, which may possess different biological or chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-benzoylhydrazino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The thiazine ring and benzoylhydrazino group play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-(2-benzoylhydrazino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
2-(2-benzoylhydrazino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-amine: Contains an amine group at the 6-position instead of a carboxylic acid.
Uniqueness
The presence of the carboxylic acid group in 2-(2-benzoylhydrazino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid distinguishes it from its analogs, potentially enhancing its solubility and reactivity. This unique feature may contribute to its specific biological and chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H11N3O4S |
|---|---|
Molecular Weight |
293.30 g/mol |
IUPAC Name |
(2Z)-2-(benzoylhydrazinylidene)-4-oxo-1,3-thiazinane-6-carboxylic acid |
InChI |
InChI=1S/C12H11N3O4S/c16-9-6-8(11(18)19)20-12(13-9)15-14-10(17)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,17)(H,18,19)(H,13,15,16) |
InChI Key |
SDQMJKQUWPJOCW-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(S/C(=N\NC(=O)C2=CC=CC=C2)/NC1=O)C(=O)O |
Canonical SMILES |
C1C(SC(=NNC(=O)C2=CC=CC=C2)NC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11178601.png)
![1-(3-chloro-4-methylphenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11178602.png)
![(6-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3-methoxyphenyl)methanone](/img/structure/B11178624.png)
![4-methoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11178632.png)
![N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylpropanoyl)pyridine-3-carbohydrazide](/img/structure/B11178633.png)
![3-(4-chlorophenyl)-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11178639.png)
![N-(2-methoxyphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11178647.png)


![4-[(benzylsulfonyl)amino]-N,N-bis(2-methylpropyl)benzenesulfonamide](/img/structure/B11178667.png)

![N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11178687.png)
![(2Z)-1H-benzimidazol-2-yl(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)ethanenitrile](/img/structure/B11178695.png)

